N,N-di-sec-butyl-2-chloroacetamide CAS 32322-33-1 properties
N,N-di-sec-butyl-2-chloroacetamide CAS 32322-33-1 properties
Topic: N,N-Di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Developers [1]
Mechanistic Profiling, Synthesis, and Applications in Proteomics & Agrochemicals[1]
Executive Summary
N,N-Di-sec-butyl-2-chloroacetamide (CAS 32322-33-1) is a specialized chloroacetanilide derivative functioning as a potent electrophilic alkylating agent.[1][2][3][4][5] While structurally homologous to commercial herbicides like Alachlor and Metolachlor, this compound is distinguished by its steric bulk provided by dual sec-butyl groups.[1] Its primary utility spans two distinct fields:
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Agrochemical Research: As a Very Long Chain Fatty Acid (VLCFA) synthesis inhibitor, targeting the condensing enzymes (elongases) in susceptible plant species.[1]
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Proteomics: As a hydrophobic cysteine-capping reagent, offering distinct chromatographic retention shifts compared to standard iodoacetamide (IAA) or chloroacetamide (CAA) treatments.[1]
Physicochemical Profiling
The steric hindrance of the sec-butyl groups influences both the hydrolytic stability and the lipophilicity of the molecule, making it more stable in aqueous media than its linear alkyl counterparts.[1]
Table 1: Core Chemical Properties
| Property | Value / Description | Note |
| CAS Number | 32322-33-1 | |
| IUPAC Name | 2-Chloro-N,N-bis(butan-2-yl)acetamide | Also: N,N-di-sec-butyl-chloroacetamide |
| Molecular Formula | C₁₀H₂₀ClNO | |
| Molecular Weight | 205.72 g/mol | |
| Physical State | Solid / Waxy Solid | Low melting point expected due to branched alkyls |
| Solubility | Low (Water); High (DCM, Acetone, MeOH) | Lipophilic nature (LogP ~2.[1]54) |
| Reactivity | Electrophilic (Alkylating Agent) | Reacts with nucleophiles (R-SH > R-NH₂) |
| Stability | Hydrolytically stable at neutral pH | Decomposes in strong base/heat |
Synthesis & Manufacturing Protocol
The synthesis of N,N-di-sec-butyl-2-chloroacetamide follows a classic Schotten-Baumann acylation pathway.[1] This protocol minimizes hydrolysis of the acyl chloride and ensures high yield through the use of a biphasic system or a non-nucleophilic base scavenger.[1]
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amine (di-sec-butylamine) on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.[1]
Laboratory Scale Protocol (Self-Validating)
-
Reagents: Di-sec-butylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or NaOH (1.5 eq), Dichloromethane (DCM).[1]
-
Pre-requisite: Anhydrous conditions are preferred to prevent hydrolysis of chloroacetyl chloride.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of di-sec-butylamine in 20 mL of dry DCM in a round-bottom flask. Add 12 mmol of Triethylamine (base scavenger).[1]
-
Cooling: Submerge the flask in an ice-salt bath to reach 0°C. Exotherm control is critical to prevent bis-alkylation or degradation.
-
Acylation: Dropwise add 11 mmol of chloroacetyl chloride dissolved in 5 mL DCM over 20 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) for disappearance of amine.[1][6]
-
Work-up:
-
Purification: Recrystallize from cold hexane or purify via flash column chromatography if necessary.
Synthesis Workflow Diagram[1]
Figure 1: Step-by-step synthesis workflow for N,N-di-sec-butyl-2-chloroacetamide via Schotten-Baumann acylation.
Mechanism of Action (MOA)
The biological activity of N,N-di-sec-butyl-2-chloroacetamide relies on its "warhead"—the alpha-chloroacetamide group.[1] This moiety acts as a hard electrophile.[1]
Chemical Mechanism: Thiol Alkylation
The primary target in biological systems is the sulfhydryl (-SH) group of cysteine residues.[1] The reaction proceeds via an S_N2 mechanism , where the thiolate anion attacks the alpha-carbon, displacing the chloride ion.[1]
-
Selectivity: The sec-butyl groups provide steric bulk, potentially improving selectivity for specific enzyme pockets (e.g., VLCFA elongases) compared to smaller analogs like 2-chloroacetamide.[1]
Biological Target: VLCFA Inhibition
In plant systems, chloroacetamides inhibit the biosynthesis of Very Long Chain Fatty Acids (VLCFAs, >C20).[1][7]
-
Target Enzyme: Very-long-chain 3-ketoacyl-CoA synthase (KCS).[1]
-
Effect: Covalent modification of the active site cysteine inactivates the enzyme.[1]
-
Phenotype: Inhibition of cell division and expansion, failure of cuticle formation, and seedling death.[1]
Mechanistic Pathway Diagram[1]
Figure 2: Molecular mechanism of action showing covalent modification of the target enzyme.[1]
Analytical Methodologies
Verification of the compound's identity and purity is essential.[1]
Nuclear Magnetic Resonance (NMR)[1][8][9]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.05 ppm (s, 2H): Characteristic singlet for the Cl-CH₂-CO protons.[1] This is the diagnostic peak for the chloroacetamide core.[1]
-
δ ~3.5-4.0 ppm (m, 2H): Methine protons (-CH-) of the sec-butyl groups.[1]
-
δ ~1.4-1.7 ppm (m, 4H): Methylene protons (-CH₂-) of the ethyl part of sec-butyl.[1]
-
δ ~0.8-1.2 ppm (m, 12H): Methyl protons.[1]
-
Mass Spectrometry (GC-MS)[1][8]
-
Molecular Ion: m/z 205 (³⁵Cl) and 207 (³⁷Cl) in a 3:1 ratio.[1]
-
Fragmentation:
Safety & Handling (E-E-A-T)
As a chloroacetamide, this compound is a potent alkylating agent and sensitizer .[1][8]
Table 2: Hazard Profiling
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed.[1] |
| Sensitization | H317 | May cause an allergic skin reaction (Contact Dermatitis). |
| Reproductive | H361 | Suspected of damaging fertility or the unborn child. |
| Environmental | H402 | Harmful to aquatic life (VLCFA inhibitor in algae). |
Mandatory Safety Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves (breakthrough time < 15 mins for chloroacetamides), safety goggles, and lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (nucleophiles) to quench the alkylating potential before disposal.[1]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329819947, N-sec-Butyl-2-chloroacetamide. Retrieved from [Link](Note: Closest homolog reference for physicochemical baseline).[1]
-
Mechanism of Action: Böger, P., et al. (2000).[1][7] Mode of Action of Chloroacetamide Herbicides. Journal of Pesticide Science. Retrieved from [Link][1][2][9]
-
Synthesis Protocol: Organic Syntheses (1927).[1] Chloroacetamide.[1][4][6][7][8][10][11][12][13] Org. Synth. 1927, 7,[1] 16. Retrieved from [Link](Foundational method adapted for dialkyl derivatives).
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